1-Benzyl-3-hydroxypyridinium chloride

描述

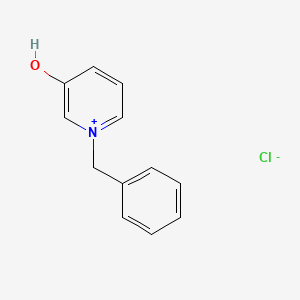

Structure

3D Structure of Parent

属性

IUPAC Name |

1-benzylpyridin-1-ium-3-ol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO.ClH/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNZKJRJNUPXSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456218 | |

| Record name | 1-Benzyl-3-hydroxypyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3323-73-7 | |

| Record name | NSC77111 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-3-hydroxypyridin-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-3-hydroxypyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzyl 3 Hydroxypyridinium Chloride

Quaternization Strategies for 3-Hydroxypyridine (B118123)

N-Benzylation via Benzyl (B1604629) Halide Reagents

The most prevalent method for the synthesis of 1-benzyl-3-hydroxypyridinium chloride is the direct N-alkylation of 3-hydroxypyridine with a benzyl halide. quickcompany.ingoogle.com This reaction, a classic example of the Menshutkin reaction, involves the nucleophilic attack of the pyridine (B92270) nitrogen on the electrophilic benzylic carbon of the benzyl halide. Benzyl chloride is a commonly used reagent for this transformation. google.com

The reaction proceeds as follows: 3-hydroxypyridine reacts with benzyl chloride, leading to the formation of the N-benzyl-3-hydroxypyridinium quaternary ammonium (B1175870) salt. google.com The chloride ion from the reagent becomes the counter-ion to the positively charged pyridinium (B92312) cation. google.com This direct benzylation is an efficient route for preparing the target compound. google.com

Elucidation of Optimal Reaction Conditions and Solvent Systems

The efficiency of the N-benzylation of 3-hydroxypyridine is highly dependent on the reaction conditions. Research and patent literature describe specific parameters to achieve successful synthesis. Hydrocarbon solvents are frequently employed, with toluene (B28343) being a preferred choice. quickcompany.ingoogle.com Xylene is also cited as a suitable solvent. quickcompany.in

The reaction is typically conducted at elevated temperatures to facilitate the quaternization process. Reported temperature ranges vary from 75°C to 110°C. google.com The reaction time is also a critical parameter, with examples showing reaction completion within 2 to 4 hours at these temperatures. google.com Upon completion of the reaction, the product often precipitates from the hydrocarbon solvent as a solid upon cooling. google.com

Below is a table summarizing various reported reaction conditions for the N-benzylation of 3-hydroxypyridine with benzyl chloride.

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Reference |

| 3-Hydroxypyridine | Benzyl Chloride | Toluene | 75-80 | 3-4 (addition) + 2-3 (stirring) | quickcompany.in |

| 3-Hydroxypyridine | Benzyl Chloride | Toluene | 90 | 2 | google.com |

| 3-Hydroxypyridine | Benzyl Chloride | Toluene | 110 | 2 | google.com |

Methodologies for Yield Optimization and Product Purity Enhancement

Optimizing the yield and ensuring the purity of this compound are crucial aspects of its synthesis. A significant advantage of conducting the reaction in a hydrocarbon solvent like toluene is the low solubility of the resulting quaternary ammonium salt. google.com This property facilitates product isolation; as the reaction mixture cools to room temperature, the product crystallizes or precipitates as a white solid. google.com

Standard purification involves simple filtration of the solid product, followed by washing with the solvent (e.g., toluene) to remove any unreacted starting materials or impurities. google.com The solid can then be dried under vacuum. quickcompany.in

For other pyridinium salt syntheses, which can be applied analogously, slow cooling of the reaction mixture is known to promote the formation of crystals, which can improve the purity of the isolated product. srce.hr While simple precipitation and washing are often sufficient, other purification techniques like column chromatography (typically with chloroform/methanol (B129727) solvent systems) are used for purifying related pyridinium salts and could be employed if higher purity is required. srce.hr Furthermore, research into the quaternization of other pyridines has shown that using deep eutectic solvents (DES) can lead to nearly quantitative yields, suggesting a potential avenue for optimizing the synthesis of the title compound. srce.hrresearchgate.net

Derivation from Related Pyridine and Piperidine (B6355638) Scaffolds

Alternative synthetic strategies for this compound involve the chemical modification of precursors that already contain the core heterocyclic ring. These methods include starting from a reduced piperidine ring and introducing aromaticity, or functionalizing a pre-formed pyridinium N-oxide.

Synthetic Routes Incorporating 3-Hydroxypiperidine (B146073) as an Intermediate

A multi-step synthetic pathway can be envisioned that utilizes 3-hydroxypiperidine as a key intermediate. This approach hinges on building the N-benzylpiperidine framework first, followed by aromatization to the desired pyridinium salt.

The synthesis of the precursor, N-benzyl-3-hydroxypiperidine, can be achieved by first hydrogenating 3-hydroxypyridine to 3-hydroxypiperidine, followed by N-benzylation with a benzyl halide. patsnap.com This N-alkylation of the secondary amine of 3-hydroxypiperidine provides the direct precursor for the final aromatization step. patsnap.com

The subsequent conversion of N-benzyl-3-hydroxypiperidine to this compound requires an oxidation or dehydrogenation reaction to introduce the aromaticity of the pyridine ring. While the oxidation of the secondary alcohol in N-benzyl-3-hydroxypiperidine to the corresponding ketone (N-benzyl-3-piperidone) is a known transformation, the direct aromatization of the piperidine ring to a pyridinium salt is a more complex and less commonly reported step. quickcompany.innxydchem.com This final aromatization step remains a theoretical but challenging part of this specific synthetic route to the target compound. It is more common to see the reverse reaction, where the 1-benzyl-3-hydroxypyridinium salt is reduced to N-benzyl-3-hydroxypiperidine using a reducing agent like sodium borohydride (B1222165). quickcompany.ingoogle.com

Approaches Involving C3-Hydroxylation of Pyridine N-Oxides for Pyridinium Precursors

A sophisticated strategy for forming 3-hydroxypyridinium (B1257355) systems involves the functionalization of pyridine N-oxides. nih.govacs.org This method allows for the direct and selective introduction of a hydroxyl group at the C3 position of the pyridine ring, a transformation that is otherwise challenging due to the electronic properties of the heterocycle. nih.govnih.gov

The general approach involves the photochemical valence isomerization of a pyridine N-oxide. nih.govacs.org In the context of synthesizing the target molecule, this would begin with the preparation of 1-benzylpyridinium N-oxide. This precursor would then be subjected to photoirradiation, typically with UV light (e.g., 254 nm), in the presence of an acid promoter like acetic acid. nih.govthieme-connect.de The photoexcitation of the N-oxide leads to an excited singlet state which can collapse into a highly strained oxaziridine (B8769555) intermediate. acs.orgthieme-connect.de This intermediate is unstable and rearranges, ultimately leading to the "walking" of the oxygen atom from the nitrogen to the C3 position of the ring, yielding the 3-hydroxypyridinium product after tautomerization. thieme-connect.de This metal-free method is noted for its operational simplicity and its ability to functionalize complex pyridine-containing molecules at a late stage. nih.gov

Exploration of Microwave-Assisted Synthetic Enhancements

The quaternization of 3-hydroxypyridine with benzyl chloride to form this compound represents a key synthetic transformation. Traditionally, this N-alkylation is performed under conventional heating, which often necessitates prolonged reaction times and can lead to the formation of impurities. In the quest for more efficient, rapid, and environmentally benign synthetic routes, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. This section explores the application of microwave irradiation to enhance the synthesis of this compound, focusing on the significant improvements in reaction kinetics and product yields.

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This direct and efficient heating of the reaction mixture can lead to dramatic accelerations in reaction rates compared to conventional heating methods. sphinxsai.comresearchgate.net For the synthesis of pyridinium salts, which involves the reaction of a polar pyridine derivative with an alkyl halide, microwave irradiation can be particularly advantageous. researchgate.net

The reaction between 3-hydroxypyridine and benzyl chloride to furnish this compound is well-suited for microwave-assisted conditions. Both reactants are polar and can efficiently absorb microwave energy, leading to a rapid increase in temperature and a significant reduction in the time required for the reaction to reach completion. slideshare.net

Detailed Research Findings

While specific studies focusing exclusively on the microwave-assisted synthesis of this compound are not extensively documented, a wealth of research on analogous N-alkylation reactions of pyridine derivatives provides a strong basis for understanding the expected enhancements. rsc.orgmonash.edu Research has consistently demonstrated that microwave irradiation can reduce reaction times from several hours to mere minutes, while simultaneously improving product yields. sphinxsai.comrsc.org

For instance, in the synthesis of various pyridinium salts, microwave-assisted methods have been shown to be superior to conventional heating. researchgate.net The rapid and uniform heating provided by microwaves minimizes the formation of by-products that can occur with prolonged exposure to high temperatures in conventional reflux setups. monash.edu

The choice of solvent is a critical parameter in microwave-assisted synthesis, as it influences the efficiency of microwave absorption and the resulting reaction temperature. cem.com Solvents with high dielectric constants, such as dimethylformamide (DMF), acetonitrile, and ethanol, are commonly employed in microwave-assisted N-alkylation reactions due to their excellent ability to absorb microwave energy. cem.comnih.gov

Comparative Analysis of Conventional and Microwave-Assisted Synthesis

A comparative analysis highlights the profound impact of microwave irradiation on the synthesis of pyridinium salts. The following table provides a representative comparison of reaction parameters and outcomes for the synthesis of a generic N-benzylpyridinium salt under conventional and microwave-assisted conditions, based on findings from similar reactions.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 6 - 24 hours | 5 - 30 minutes |

| Temperature | Reflux temperature of solvent (e.g., 80-150°C) | Often higher than conventional reflux (e.g., 100-180°C) |

| Solvent | Acetonitrile, Ethanol, Toluene | DMF, Acetonitrile, Ethanol (polar solvents preferred) |

| Yield | 60 - 80% | 85 - 95% |

| Energy Consumption | High | Low |

| By-product Formation | Potential for increased by-products due to long reaction times | Minimized due to rapid and uniform heating |

Influence of Microwave Parameters on Reaction Efficiency

The efficiency of microwave-assisted synthesis is influenced by several key parameters, including microwave power, temperature, and reaction time. Optimization of these parameters is crucial for maximizing the yield and purity of this compound.

The following interactive table illustrates the hypothetical effect of varying microwave parameters on the yield of the target compound, based on general principles observed in microwave-assisted organic synthesis.

| Microwave Power (Watts) | Temperature (°C) | Reaction Time (minutes) | Hypothetical Yield (%) |

|---|---|---|---|

| 100 | 100 | 30 | 75 |

| 150 | 120 | 20 | 88 |

| 200 | 150 | 10 | 92 |

| 250 | 180 | 5 | 95 |

Chemical Transformations and Reactivity Profiles of 1 Benzyl 3 Hydroxypyridinium Chloride

Reductive Processes to Saturated Heterocycles

The conversion of the aromatic pyridinium (B92312) ring of 1-benzyl-3-hydroxypyridinium chloride into a saturated piperidine (B6355638) core is a key transformation. This is typically achieved through either selective hydride reduction or catalytic hydrogenation, each offering distinct advantages and requiring specific reaction conditions.

The dearomatization of this compound can be effectively accomplished using hydride-donating reagents, with sodium borohydride (B1222165) (NaBH₄) being a commonly employed reductant. quickcompany.in This process directly yields N-benzyl-3-hydroxypiperidine, a valuable building block in pharmaceutical synthesis. patsnap.com

The reaction is typically conducted in the presence of a suitable solvent and a base. quickcompany.in The choice of solvent can range from C1-C4 alcohols, such as methanol (B129727) or ethanol, to ethers like tetrahydrofuran. quickcompany.in The reduction is generally performed at moderately elevated temperatures, often in the range of 40-60°C, with optimal results frequently observed between 50-55°C. quickcompany.in The stoichiometry of the reagents is a critical parameter; the molar ratio of this compound to sodium borohydride is typically maintained between 1:1 and 1:2. quickcompany.in One significant drawback of using sodium borohydride is the hazardous nature of the post-reaction workup, which can pose challenges for large-scale industrial production. patsnap.com

| Parameter | Condition | Source |

| Reducing Agent | Sodium Borohydride (NaBH₄) | quickcompany.in |

| Product | N-Benzyl-3-hydroxypiperidine | quickcompany.in |

| Temperature Range | 40-60 °C (Optimal: 50-55 °C) | quickcompany.in |

| Solvent Systems | C1-C4 Alcohols (Methanol, Ethanol), Ethers (THF) | quickcompany.in |

| Reagent Ratio (Substrate:NaBH₄) | 1:1 to 1:2 | quickcompany.in |

Catalytic hydrogenation represents an alternative strategy for the reduction of the pyridinium ring. This method avoids the hazardous workup associated with metal hydrides but often requires precious metal catalysts and more stringent reaction conditions, such as high pressure and temperature. patsnap.comgoogle.com

A variety of catalysts have been explored for the hydrogenation of pyridinium salts and related pyridine (B92270) derivatives. quickcompany.ingoogle.com These include heterogeneous catalysts such as Palladium on Carbon (Pd/C), Palladium Hydroxide (B78521) (Pd(OH)₂), and Raney Nickel. quickcompany.in Homogeneous catalysts, particularly those based on rhodium and iridium, have also shown significant efficacy. dicp.ac.cnchemrxiv.org For instance, a catalyst generated in situ from [RhCp*Cl₂]₂ has been used for the transfer hydrogenation of N-benzylpyridinium salts using a formic acid/triethylamine mixture as the hydrogen source. dicp.ac.cn More recently, rhodium(III) oxide (Rh₂O₃) has been identified as a stable, commercially available catalyst capable of reducing functionalized pyridines under mild conditions (5 bar H₂, 40 °C). rsc.org Iridium(III) complexes have also been developed for the ionic hydrogenation of pyridines, demonstrating excellent tolerance for sensitive functional groups. chemrxiv.org While effective, the high cost of noble metal catalysts like rhodium and palladium can be a limiting factor for industrial applications. quickcompany.inpatsnap.com

| Catalyst System | Hydrogen Source | Conditions | Key Features | Source(s) |

| Pd/C, Pd(OH)₂, Raney Ni | H₂ Gas | 0-40 °C | Standard heterogeneous catalysis | quickcompany.in |

| [RhCp*Cl₂]₂ / KI | Formic Acid / Triethylamine | Not specified | Transfer hydrogenation protocol | dicp.ac.cn |

| Rhodium(III) oxide (Rh₂O₃) | H₂ Gas (5 bar) | 40 °C | Mild conditions, commercially available | rsc.org |

| Iridium(III) Complex | H₂ Gas (50 bar) | Room Temperature | Ionic hydrogenation, high functional group tolerance | chemrxiv.org |

Cycloaddition Chemistry of In Situ Generated 1-Benzyl-3-oxidopyridinium Betaine (B1666868)

Upon treatment with a base, this compound is deprotonated to form the corresponding 1-benzyl-3-oxidopyridinium betaine. This zwitterionic species is a versatile 1,3-dipole that readily participates in cycloaddition reactions, providing a powerful method for constructing complex, bridged aza-bicyclic systems. nih.govresearchgate.net

The 1,3-dipolar cycloaddition of 3-oxidopyridinium betaines is a well-established method for synthesizing the 8-azabicyclo[3.2.1]octane core structure, which is characteristic of tropane (B1204802) alkaloids. researchgate.netrsc.orgmdpi.com These reactions involve the betaine acting as a three-atom component and a suitable dipolarophile, such as an alkene or alkyne, acting as the two-atom component.

This approach has been utilized in the synthesis of various tropane-related skeletons. rsc.org For example, the reaction between 3-oxidopyridinium betaines and C2-symmetric vinyl sulfoxides proceeds in high yield and with complete diastereoselectivity to form the tropane framework. rsc.org Similarly, the [3+2] cycloaddition of these betaines with arynes, generated from Kobayashi benzyne (B1209423) precursors, also affords the bicyclo[3.2.1] skeleton under mild conditions. rsc.org This methodology serves as a cornerstone in synthetic strategies targeting complex natural products. nih.govresearchgate.net

In addition to acting as 1,3-dipoles, 3-oxidopyridinium betaines can also function as five-atom components in [5+2] cycloaddition reactions. This reactivity provides access to tropane derivatives and other bridged aza-bicyclic systems. researchgate.netnih.gov The first asymmetric [5+2] cycloaddition of 3-oxidopyridinium betaines has been reported, utilizing dienamine activation of α,β-unsaturated aldehydes. researchgate.netnih.gov This organocatalyzed process yields tropane derivatives with excellent control over peri-selectivity, regio-selectivity, diastereo-selectivity, and enantio-selectivity. researchgate.netnih.gov The resulting cycloadducts are valuable intermediates that can be further elaborated, demonstrating the synthetic utility of this approach for building complex molecular architectures. researchgate.net

The outcome of cycloaddition reactions involving 3-oxidopyridinium betaines is highly dependent on the substitution patterns of both the betaine and the dipolarophile, which allows for significant control over the regio- and stereochemistry of the products.

Research has shown that substituents on the pyridinium ring can direct the course of the reaction. For instance, in [3+2] cycloadditions with a C2-symmetric vinyl sulfoxide, betaines with a methyl substituent at the 2-position exhibit improved regioselectivity (8:1 ratio) compared to unsubstituted analogues. rsc.org Conversely, a substituent at the 6-position leads to high regioselectivity (9.9:1) but with low diastereoselectivity for the major isomer. rsc.org In some cases, the initially formed mixture of regioisomers can change over time, indicating that the formation of the minor isomer may be reversible. rsc.org Furthermore, the development of asymmetric organocatalytic protocols has enabled excellent enantiocontrol in [5+2] cycloadditions, affording tropane scaffolds in high yields and enantiomeric excess. researchgate.netnih.gov

N-Substituent Reactivity and Derivatization Opportunities

The N-benzyl group of this compound is not merely a passive substituent; it presents a reactive handle for further molecular elaboration. The strategic positioning of the benzyl (B1604629) moiety offers opportunities for remote functionalization of its C(sp³)–H bonds and also serves as a protecting group that can be selectively removed. These facets of its reactivity enhance the synthetic utility of the parent molecule.

Exploitation of the N-Benzyl Moiety in Remote C(sp³)–H Functionalization

The direct functionalization of otherwise inert C(sp³)–H bonds represents a powerful strategy in modern organic synthesis. In the context of N-substituted pyridinium salts, the N-benzyl group offers a potential site for such transformations through radical-mediated pathways. While direct studies on this compound are not extensively documented, the reactivity of analogous N-alkoxypyridinium salts provides a strong precedent for the feasibility of remote C(sp³)–H functionalization. researchgate.net

This reactivity is often predicated on a 1,5-hydrogen atom transfer (1,5-HAT) mechanism. researchgate.net In this process, a radical is generated on the nitrogen or an adjacent atom, which then abstracts a hydrogen atom from the benzylic position of the N-benzyl group, five atoms away. This generates a benzylic radical, which can then be intercepted by a variety of reagents to introduce new functional groups.

For instance, dual photoredox and copper catalysis has been successfully employed for the δ-functionalization of N-alkoxypyridinium salts. researchgate.net In a hypothetical adaptation of this methodology to this compound, an initial single-electron reduction of the pyridinium moiety could lead to the formation of a nitrogen-centered radical. Subsequent 1,5-HAT would transfer the radical to the benzylic carbon. This benzylic radical could then undergo copper-catalyzed cross-coupling with various nucleophiles.

Table 1: Proposed Catalytic System for Remote C(sp³)–H Functionalization

| Component | Proposed Role |

| Photocatalyst (e.g., fac-Ir(ppy)₃) | Absorbs light and initiates the single-electron transfer process. |

| Copper Catalyst (e.g., CuOAc) | Catalyzes the cross-coupling of the benzylic radical with a nucleophile. researchgate.net |

| Nucleophilic Reagent (e.g., TMSN₃, TMSCN) | Provides the functional group to be installed at the benzylic position. researchgate.net |

| Light Source | Provides the energy for the photocatalytic cycle. |

This strategy would allow for the direct conversion of the benzylic C–H bond into C–N, C–C, or other carbon-heteroatom bonds, providing a pathway to a diverse range of derivatives. The success of such a transformation would, however, be contingent on the electrochemical properties of the 1-benzyl-3-hydroxypyridinium core and its compatibility with the proposed catalytic cycle.

Methodologies for Cleavage and De-protection of the Benzyl Linker

Catalytic Hydrogenation

One of the most common and mild methods for N-debenzylation is palladium-catalyzed hydrogenation. organic-chemistry.org In this process, the compound is treated with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). The reaction proceeds via hydrogenolysis of the C–N bond, yielding the de-benzylated pyridinium salt and toluene (B28343) as a byproduct. organic-chemistry.org This method is highly efficient but may be incompatible with substrates containing other reducible functional groups, such as alkenes or alkynes.

Acid-Mediated Cleavage

Strong acids can also effect the cleavage of N-benzyl groups, although this method is generally less selective and requires substrates that can withstand harsh acidic conditions. organic-chemistry.org The mechanism involves protonation of the pyridinium nitrogen, followed by nucleophilic displacement of the benzyl group.

Oxidative Cleavage

Oxidative methods provide an alternative route to debenzylation. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly for benzyl ethers, with recent developments allowing for the use of photoirradiation to facilitate the reaction with simple benzyl groups. organic-chemistry.org Another approach involves the use of a nitroxyl (B88944) radical in the presence of an oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) to achieve deprotection at ambient temperature. organic-chemistry.org

Lewis Acid-Mediated Cleavage

Lewis acids have also been employed for the cleavage of benzylic groups. For instance, tin(IV) chloride (SnCl₄) has been shown to selectively cleave benzyl esters in the presence of benzyl ethers and amides. dal.ca Similarly, anhydrous ferric chloride (FeCl₃) can cleave benzyl ethers. researchgate.net The applicability of these reagents to N-benzyl pyridinium salts would need to be evaluated, with the potential for coordination of the Lewis acid to the hydroxyl group being a consideration.

Table 2: Summary of N-Benzyl Cleavage Methodologies

| Method | Reagents and Conditions | Advantages | Limitations |

| Catalytic Hydrogenation | H₂, Pd/C, solvent (e.g., MeOH, EtOH) | Mild conditions, high efficiency. organic-chemistry.org | Incompatible with reducible functional groups. organic-chemistry.org |

| Strong Acid Cleavage | Strong acid (e.g., HBr, TFA) | Simple procedure. | Harsh conditions, low selectivity. organic-chemistry.org |

| Oxidative Cleavage | DDQ with photoirradiation; Nitroxyl radical/oxidant | Orthogonal to hydrogenation. organic-chemistry.org | Potential for over-oxidation. |

| Nucleophilic Displacement | Aqueous NaOH (for activated systems) | Can be effective for specific substrates. rsc.org | Limited to electron-deficient pyridinium rings. rsc.org |

The cleavage of the N-benzyl group in p-nitrobenzylpyridinium salts with aqueous sodium hydroxide suggests that nucleophilic attack can also lead to C–N bond scission, particularly when the pyridinium ring is rendered sufficiently electron-deficient. rsc.org The choice of the most appropriate deprotection strategy for this compound would therefore be dictated by the specific synthetic context and the desired final product.

Analytical and Spectroscopic Characterization of 1 Benzyl 3 Hydroxypyridinium Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 1-Benzyl-3-hydroxypyridinium chloride, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) and hydroxypyridinium moieties.

The protons on the pyridinium (B92312) ring are expected to be deshielded due to the positive charge on the nitrogen atom, resulting in signals at a lower field (higher ppm values). The electron-withdrawing effect of the hydroxyl group at the 3-position would further influence the chemical shifts of the adjacent ring protons. The protons of the benzyl group would appear as a characteristic set of signals, with the methylene (B1212753) (-CH₂-) protons appearing as a singlet and the aromatic protons of the phenyl ring typically showing a complex multiplet pattern.

Expected ¹H NMR Chemical Shifts for this compound:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Benzyl -CH₂- | ~5.5 | Singlet | 2H |

| Phenyl (C₆H₅) | ~7.3-7.5 | Multiplet | 5H |

| Pyridinium H-2 | ~8.5 | Singlet or Doublet | 1H |

| Pyridinium H-4 | ~7.8 | Multiplet | 1H |

| Pyridinium H-5 | ~7.6 | Multiplet | 1H |

| Pyridinium H-6 | ~8.4 | Doublet | 1H |

| Hydroxyl -OH | Variable | Broad Singlet | 1H |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyridinium ring are expected to resonate at lower fields due to the influence of the positively charged nitrogen atom and the hydroxyl group. The carbon atom bearing the hydroxyl group (C-3) would be significantly affected. The carbons of the benzyl group will also show characteristic chemical shifts, with the methylene carbon appearing at a higher field than the aromatic carbons of the phenyl ring.

Expected ¹³C NMR Chemical Shifts for this compound:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Benzyl -CH₂- | ~60-65 |

| Phenyl C-1' | ~133-135 |

| Phenyl C-2'/C-6' | ~128-130 |

| Phenyl C-3'/C-5' | ~129-131 |

| Phenyl C-4' | ~130-132 |

| Pyridinium C-2 | ~140-145 |

| Pyridinium C-3 | ~155-160 |

| Pyridinium C-4 | ~125-130 |

| Pyridinium C-5 | ~120-125 |

| Pyridinium C-6 | ~140-145 |

Note: These are predicted chemical shifts and can be influenced by the solvent and other experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. For instance, it would show correlations between the coupled protons on the pyridinium ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connection between the benzyl group and the pyridinium nitrogen. For example, a correlation between the benzylic methylene protons and the C-2 and C-6 carbons of the pyridinium ring would be expected.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum is a fingerprint of the molecule's functional groups.

Expected FT-IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (hydroxyl) | 3200-3500 | Broad, Strong |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic, -CH₂-) | 2850-2960 | Medium |

| C=C and C=N⁺ Stretch (aromatic rings) | 1500-1650 | Strong to Medium |

| C-O Stretch (hydroxyl) | 1200-1300 | Strong |

| C-N Stretch | 1000-1250 | Medium |

| C-H Bending (out-of-plane, aromatic) | 690-900 | Strong |

The broad O-H stretching band is a key feature, indicative of the hydroxyl group and potential hydrogen bonding. The aromatic C=C and C=N⁺ stretching vibrations confirm the presence of the phenyl and pyridinium rings.

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is often complementary to FT-IR, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa.

Expected Raman Shifts for this compound:

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring Breathing (symmetric) | ~1000 | Strong |

| C-H Stretch (aromatic) | 3000-3100 | Strong |

| C=C Stretch (aromatic) | 1580-1620 | Strong |

| Benzyl -CH₂- Rocking/Twisting | 1200-1400 | Medium |

Raman spectroscopy is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. The symmetric ring breathing modes of the phenyl and pyridinium rings are expected to be prominent in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of this compound. The technique provides the exact mass of the parent cation and reveals characteristic fragmentation patterns upon ionization.

The molecular formula of this compound is C₁₂H₁₂ClNO, which corresponds to an average mass of 221.684 Da and a monoisotopic mass of 221.060742 Da for the salt. chemspider.com In mass spectrometry, analysis focuses on the cationic component, 1-benzyl-3-hydroxypyridinium, [C₁₂H₁₂NO]⁺.

Soft ionization techniques like Electrospray Ionization (ESI) are particularly well-suited for analyzing pre-charged, non-volatile salts such as pyridinium compounds. nih.govyoutube.com ESI-MS analysis of this compound would be expected to show a prominent peak for the intact cation at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of benzylpyridinium ions in the gas phase has been systematically studied. nih.govresearchgate.net The primary and most characteristic fragmentation pathway involves the cleavage of the C-N bond between the benzyl group and the pyridinium ring. researchgate.net This heterolytic cleavage results in the loss of a neutral 3-hydroxypyridine (B118123) molecule and the formation of a benzyl cation (C₇H₇⁺) at m/z 91. This fragment may undergo rearrangement to the more stable tropylium (B1234903) ion, which is a common feature in the mass spectra of benzyl-substituted compounds. nih.gov

Further fragmentation of the 1-benzyl-3-hydroxypyridinium cation can occur, though typically with lower intensity. These secondary fragmentations can provide additional structural confirmation. A summary of the expected primary ion and key fragments is presented in Table 1.

Table 1: Expected Mass Spectrometry Data for the 1-Benzyl-3-hydroxypyridinium Cation

| Ion/Fragment | Formula | Expected m/z | Description |

| Parent Cation | [C₁₂H₁₂NO]⁺ | 186.09 | The intact molecular cation. |

| Primary Fragment | [C₇H₇]⁺ | 91.05 | Benzyl/Tropylium cation formed by C-N bond cleavage. researchgate.net |

| Neutral Loss | C₅H₅NO | 95.04 | Loss of the neutral 3-hydroxypyridine molecule. |

X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid crystalline state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the molecule's geometry and crystal packing.

While a specific, publicly available crystal structure for this compound was not identified, analysis of closely related N-benzylpyridinium salts provides significant insight into the expected structural features. For instance, crystallographic studies on compounds like [BzPy]₂[CuCl₄] and [BzPy]₂[CoCl₄] (where BzPy = 1-benzylpyridinium) reveal key aspects of their solid-state conformation. tandfonline.comresearchgate.net

The data obtained from a single-crystal X-ray diffraction experiment allows for the construction of a detailed molecular model. Table 2 presents representative crystallographic data for a related benzylpyridinium salt, illustrating the type of precise information yielded by this technique.

Table 2: Representative Crystallographic Data for a Related Benzylpyridinium Salt ([BzPy]₂[CoCl₄])

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 12.893 |

| b (Å) | 14.505 |

| c (Å) | 13.064 |

| β (°) ** | 114.53 |

| Volume (ų) ** | 2222.1 |

| Key Interactions | C-H···Cl Hydrogen Bonds |

Data sourced from a study on 1-benzylpyridinium tetrachlorocobaltate(II) and serves as an illustrative example for this class of compounds. researchgate.net

Chromatographic Methods for Separation, Isolation, and Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, isolation, and purity assessment of this compound. Due to its ionic and non-volatile nature, HPLC is generally preferred over Gas Chromatography (GC).

The analysis of quaternary ammonium (B1175870) compounds, including pyridinium salts, presents unique challenges for standard reversed-phase HPLC. oup.comnih.gov The polar and ionic nature of the 1-benzyl-3-hydroxypyridinium cation leads to poor retention on conventional C8 or C18 columns. To overcome this, several specialized HPLC methods are employed:

Reversed-Phase HPLC with Ion-Pairing Agents: This is a common approach where an ion-pairing reagent (e.g., an alkyl sulfonate) is added to the mobile phase. The reagent forms a neutral ion-pair with the pyridinium cation, increasing its hydrophobicity and enabling retention on a reversed-phase column. oup.com

Cation Exchange Chromatography (SCX): This method utilizes a stationary phase with negatively charged functional groups that directly interact with the positively charged pyridinium cation, allowing for effective separation based on ionic interactions. oup.com

Mixed-Mode Chromatography: Advanced columns that combine reversed-phase and ion-exchange characteristics can separate ionic compounds without the need for ion-pairing reagents, which is particularly advantageous for methods using mass spectrometry detection. sielc.com

Detection is typically achieved using a UV detector, as the pyridinium and benzyl rings are chromophoric. For more sensitive and specific analysis, HPLC can be coupled with a mass spectrometer (HPLC-MS). irg-wp.com A summary of potential HPLC conditions for the analysis of this compound is provided in Table 3.

Table 3: Representative HPLC Conditions for Analysis of Pyridinium Compounds

| Parameter | Condition 1: Ion-Pairing RP-HPLC | Condition 2: Cation Exchange |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Strong Cation Exchange (SCX) |

| Mobile Phase | Acetonitrile/Water with an ion-pairing agent (e.g., sodium dodecyl sulfate) | Methanolic or aqueous buffer (e.g., ammonium formate) |

| Detection | UV (e.g., 254 nm) | UV, Refractive Index (RI), or MS |

| Application | Purity assessment, quantification | Separation from other cations, analysis in complex matrices |

These conditions are representative and based on established methods for analyzing quaternary ammonium and pyridinium salts. oup.comnih.gov

Theoretical and Computational Chemistry Studies on 1 Benzyl 3 Hydroxypyridinium Chloride

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-benzyl-3-hydroxypyridinium chloride. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing a detailed picture of electron distribution and molecular orbital energies.

A primary focus of these calculations is the determination of the molecule's ground-state electronic structure. This involves optimizing the geometry to find the lowest energy arrangement of atoms. Key energetic properties derived from these calculations include the total electronic energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap. The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's chemical reactivity and its kinetic stability. A larger gap generally implies greater stability.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. For this compound, these maps would likely show a high positive potential around the pyridinium (B92312) ring, particularly the nitrogen atom, and a negative potential near the oxygen of the hydroxyl group and the chloride anion. This information is invaluable for predicting how the molecule will interact with other species, for instance, in biological systems or in solution.

Table 1: Representative Energetic Properties from Quantum Chemical Calculations

| Property | Description | Typical Computational Method |

| Total Electronic Energy | The sum of the kinetic and potential energies of all electrons in the molecule at its optimized geometry. | DFT (e.g., B3LYP/6-31G) |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate an electron. | DFT (e.g., B3LYP/6-31G) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept an electron. | DFT (e.g., B3LYP/6-31G) |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. | DFT (e.g., B3LYP/6-31G) |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are extensively used to predict spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies are of particular interest.

Theoretical calculations of NMR chemical shifts are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide the isotropic shielding values for each nucleus (e.g., ¹H, ¹³C), which are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can be compared with experimental data to confirm the molecular structure and assign specific resonances to individual atoms. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational averaging, providing deeper insight into the molecule's behavior in solution. researchgate.net

Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be calculated. These computed frequencies can be correlated with the peaks observed in an experimental IR spectrum. The calculations can also provide information on the intensity of each vibrational mode, aiding in the assignment of the experimental spectrum. For this compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl group, C-H stretches of the aromatic rings, and various ring stretching and bending modes of the pyridinium and benzyl (B1604629) groups.

Table 2: Predicted Spectroscopic Data for a Hypothetical Conformer

| Nucleus/Bond | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Predicted IR Frequency (cm⁻¹) |

| Pyridinium H-2 | 8.5 - 9.0 | - | - |

| Pyridinium H-4 | 7.8 - 8.2 | - | - |

| Benzyl CH₂ | 5.5 - 6.0 | - | - |

| Pyridinium C-3 | - | 140 - 150 | - |

| Benzyl C-ipso | - | 130 - 135 | - |

| O-H Stretch | - | - | 3200 - 3400 |

| C=C Stretch (Aromatic) | - | - | 1500 - 1600 |

Note: The values in this table are illustrative and represent typical ranges for similar compounds. Actual calculated values would depend on the specific level of theory and basis set used.

Computational Elucidation of Reaction Mechanisms and Transition States for Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) for a given transformation, researchers can identify the lowest energy reaction pathway. This involves locating and characterizing the structures and energies of reactants, products, intermediates, and, crucially, transition states.

The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. The calculated energy of the transition state relative to the reactants gives the activation energy, a key determinant of the reaction rate.

For this compound, computational studies could elucidate the mechanisms of, for example, its synthesis via the reaction of 3-hydroxypyridine (B118123) with benzyl chloride, or its potential decomposition pathways. Such studies can distinguish between different possible mechanisms, such as concerted versus stepwise pathways. researchgate.net

Table 3: Key Parameters in a Computed Reaction Profile

| Parameter | Definition | Significance |

| Reactant Energy (E_R) | The calculated energy of the starting materials. | Baseline for energy changes. |

| Product Energy (E_P) | The calculated energy of the final products. | Determines the overall thermodynamics of the reaction (exothermic or endothermic). |

| Transition State Energy (E_TS) | The energy of the highest point on the reaction pathway. | Determines the activation energy. |

| Activation Energy (E_a) | The energy difference between the transition state and the reactants (E_TS - E_R). | Controls the rate of the reaction; a lower activation energy means a faster reaction. |

| Reaction Energy (ΔE) | The energy difference between the products and the reactants (E_P - E_R). | Indicates whether the reaction is energetically favorable. |

Conformational Analysis and Investigation of Intramolecular Interactions

The flexibility of the benzyl group in this compound allows for the existence of multiple conformations. Conformational analysis aims to identify the different stable conformers and to determine their relative energies. This is typically done by systematically rotating the rotatable bonds (e.g., the C-N bond connecting the benzyl group to the pyridinium ring) and calculating the energy at each step.

The results of a conformational analysis can reveal the most stable three-dimensional structure of the molecule and the energy barriers between different conformations. This information is crucial, as the biological activity and physical properties of a molecule can be highly dependent on its conformation.

Table 4: Example of Conformational Analysis Results

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| 1 | 0° | +2.5 | Steric hindrance |

| 2 | 60° | 0.0 (Global Minimum) | Favorable electrostatic interactions |

| 3 | 120° | +1.8 | - |

| 4 | 180° | +0.5 | - |

Note: The data in this table is hypothetical and for illustrative purposes. A full conformational analysis would involve a more detailed scan of the potential energy surface.

Research Applications of 1 Benzyl 3 Hydroxypyridinium Chloride in Advanced Organic Synthesis

Strategic Precursor in the Synthesis of N-Benzyl-3-hydroxypiperidine and Related Pharmaceutical Intermediates

One of the most significant applications of 1-benzyl-3-hydroxypyridinium chloride is its role as a key intermediate in the synthesis of N-benzyl-3-hydroxypiperidine. quickcompany.ingoogle.com This process involves the chemical reduction, or dearomatization, of the pyridinium (B92312) ring to the corresponding piperidine (B6355638) structure. N-benzyl-3-hydroxypiperidine is a crucial intermediate in the synthesis of various pharmaceuticals, including benidipine, a calcium channel blocker. patsnap.com

The synthesis typically begins with the reaction of 3-hydroxypyridine (B118123) and a benzyl (B1604629) halide, such as benzyl chloride, in a suitable solvent like toluene (B28343) to form the this compound salt. quickcompany.ingoogle.com The subsequent reduction of this quaternary ammonium (B1175870) salt is a critical step. Common methods include catalytic hydrogenation or the use of chemical reducing agents like sodium borohydride (B1222165). quickcompany.inpatsnap.com The use of a pyridinium salt is advantageous as they are often more susceptible to reduction than the parent pyridine (B92270). google.com

The choice of reducing agent and reaction conditions can be critical. While precious metal catalysts like platinum oxide can effectively reduce the ring without removing the N-benzyl group, they are costly. google.com Less expensive catalysts such as Raney nickel may cause de-benzylation as an unwanted side reaction. google.com Therefore, methods using reagents like sodium borohydride are often preferred for their efficiency and selectivity under milder conditions. quickcompany.in The reaction is typically carried out in a solvent and in the presence of a base. quickcompany.in

The table below summarizes typical conditions for the reduction step.

| Reducing Agent | Solvent | Temperature (°C) | Molar Ratio (Salt:Reagent) | Reference |

| Sodium Borohydride | Methanol (B129727) | 40-60 | 1:1 to 1:1.5 | quickcompany.in |

| Nickel-based Catalyst | Not specified | Moderate | Not specified | google.com |

This synthetic route is considered efficient and suitable for industrial-scale production due to its relatively low cost and safe operating conditions compared to alternatives that might require high pressure and temperature. google.compatsnap.com

Versatile Building Block for the Construction of Complex Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals, agrochemicals, and materials. nih.govmsesupplies.com Pyridinium salts, including this compound, serve as versatile building blocks for creating more elaborate heterocyclic frameworks. The positive charge on the nitrogen atom makes the pyridinium ring susceptible to attack by nucleophiles, and the ring system can participate in various chemical transformations.

The reactivity of the pyridinium ring allows it to be a precursor for not only saturated heterocycles like piperidines but also for partially saturated systems such as dihydropyridines. researchgate.net Dihydropyridines are themselves important intermediates in organic synthesis and are found in a number of biologically active molecules. researchgate.net The reaction of N-alkylpyridinium salts with nucleophiles, such as organocopper reagents or aminoheterocycles, can lead to the formation of functionalized dihydropyridines or more complex fused heterocyclic systems. researchgate.net While specific research detailing the use of this compound in cycloaddition reactions is not extensively documented, its structural similarity to other reactive pyridinium salts suggests its potential in this area.

Furthermore, the hydroxyl group at the 3-position offers an additional site for functionalization. This allows for the synthesis of a wide range of derivatives, where the pyridinium core is elaborated upon to build diverse molecular libraries for screening and development in medicinal chemistry. nih.gov The ability to easily synthesize and functionalize hydroxypyridine derivatives makes them attractive starting points for complex syntheses. nih.gov

Utility in the Design and Synthesis of Novel Quaternary Ammonium Compounds with Potential Applications

This compound is itself a quaternary ammonium compound (QAC). inchem.orgnih.gov QACs are a broad class of chemicals known for their diverse applications, most notably as antimicrobial agents, disinfectants, and surfactants. nih.govontosight.ai The biological activity of QACs often stems from their cationic nature, which allows them to interact with and disrupt the negatively charged cell membranes of microorganisms. ontosight.ai

The 3-hydroxypyridine scaffold is a valuable platform for developing novel QACs with tailored properties. By modifying the substituents on the nitrogen atom or the pyridine ring, researchers can fine-tune the compound's lipophilicity and biological activity. A study on a library of mono- and bis-quaternary ammonium compounds based on 3-hydroxypyridine demonstrated that these derivatives can exhibit significant antibacterial activity, in some cases surpassing that of commercial antiseptics like benzalkonium chloride. researchgate.net The research highlighted a strong correlation between the lipophilicity of the compounds and their antibacterial efficacy. researchgate.net

This utility is exemplified by the synthesis of various QACs derived from 3-hydroxypyridine, which have shown promising activity against a range of bacteria. researchgate.net The table below presents data on the minimum inhibitory concentration (MIC) for selected compounds from this class, illustrating their potential as antibacterial agents.

| Compound Structure | R Group on Nitrogen | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |

| 3-hydroxypyridine derivative | C₁₀H₂₁ | 1 | 4 |

| 3-hydroxypyridine derivative | C₁₂H₂₅ | 0.5 | 2 |

| 3-hydroxypyridine derivative | C₁₄H₂₉ | 1 | 2 |

| 3-hydroxypyridine derivative | C₁₆H₃₃ | 2 | 4 |

| Data adapted from related research on 3-hydroxypyridine based QACs. researchgate.net |

These findings underscore the potential of using this compound and related structures as a foundation for designing new QACs with specific biological or material science applications.

Investigation as a Chiral Auxiliary or Reagent in Stereoselective Synthetic Methodologies

The use of chiral molecules to control the stereochemical outcome of a chemical reaction is a cornerstone of modern asymmetric synthesis, particularly in the pharmaceutical industry where the chirality of a drug molecule is often critical to its efficacy. While the parent this compound is achiral, its derivatives have potential for applications in stereoselective synthesis.

There is limited direct research investigating this compound specifically as a chiral auxiliary. However, the principles of asymmetric synthesis allow for its potential in this area. For instance, if the benzyl group were replaced with a chiral, non-racemic benzyl-type substituent (e.g., (R)- or (S)-1-phenylethyl group), the resulting pyridinium salt would be chiral. Such a chiral pyridinium salt could potentially be used to direct the stereoselective reduction of the pyridinium ring or to influence other reactions on attached functional groups.

Alternatively, while the pyridinium salt itself may not be the chiral agent, it serves as a precursor to a key chiral intermediate. After the synthesis of racemic N-benzyl-3-hydroxypiperidine from the pyridinium salt, a resolution step can be employed to separate the enantiomers. quickcompany.in For example, the use of a chiral resolving agent like (-)-camphor (B167293) sulfonic acid allows for the separation of the (3R)- and (3S)-diastereomeric salts, which can then be treated with a base to yield the individual enantiomers of N-benzyl-3-hydroxypiperidine. quickcompany.in This separation is crucial for the synthesis of enantiomerically pure pharmaceuticals.

Future Research Directions and Emerging Trends

Development of Sustainable and Environmentally Benign Synthetic Protocols

A major thrust in modern synthetic chemistry is the development of processes that are both efficient and environmentally responsible. For the synthesis of 1-Benzyl-3-hydroxypyridinium chloride, this involves moving away from traditional methods that may rely on harsh conditions or hazardous materials, towards greener alternatives.

Conventional synthesis of N-alkylpyridinium salts often involves refluxing the parent pyridine (B92270) with an alkyl halide for extended periods. nih.gov Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate these reactions, often leading to significantly reduced reaction times, cleaner reaction profiles, and higher yields. sci-hub.se The application of microwave irradiation can enhance the quaternization of 3-hydroxypyridine (B118123) with benzyl (B1604629) chloride by providing instantaneous and localized superheating, potentially reducing reaction times from hours to mere minutes. sci-hub.seresearchgate.net Research in this area will likely focus on optimizing microwave parameters such as power, temperature, and time to maximize yield and purity for this compound. researchgate.net

Furthermore, there is a growing trend towards catalyst-free synthetic methods, particularly those activated by visible light. researchgate.net These protocols can leverage the formation of electron donor-acceptor (EDA) complexes between reactants. acs.orgnih.gov Strategies involving light-absorbing EDA complexes between pyridinium (B92312) salts and suitable electron donors can open up new reactivity under photocatalyst-free conditions. acs.org Future work could explore a catalyst-free, photo-induced reaction between 3-hydroxypyridine and benzyl chloride, minimizing waste and avoiding the need for metal catalysts.

| Synthesis Method | Key Advantages | Potential for this compound |

| Microwave-Assisted | Rapid reaction rates, higher yields, cleaner reactions. sci-hub.se | Acceleration of the SN2 reaction between 3-hydroxypyridine and benzyl chloride. researchgate.net |

| Catalyst-Free (Photo-induced) | Avoids metal catalysts, mild reaction conditions. researchgate.net | Direct synthesis via photo-activated electron donor-acceptor (EDA) complex formation. acs.org |

Solvent selection is a critical component of green chemistry. Research into replacing conventional petroleum-derived solvents with bio-based alternatives is gaining traction. core.ac.uk Solvents derived from biomass, such as limonene (B3431351) or p-cymene, are being investigated for a range of organic reactions. researchgate.net A key challenge for the synthesis of ionic compounds like this compound is their limited solubility in low-polarity bio-solvents. researchgate.net Therefore, future research will need to identify high-polarity, bio-based solvents, such as bio-based amides, or develop biphasic systems that facilitate both reaction and separation. core.ac.uk An especially promising avenue is the use of water as a solvent, following sustainable protocols developed for synthesizing N-substituted 3-hydroxypyridinium (B1257355) salts from bioderived 5-hydroxymethylfurfural. researchgate.net

The concept of solvent recycling is also paramount. Developing protocols where the this compound product precipitates from the reaction mixture would allow for the simple recovery and reuse of the solvent, significantly reducing the process mass intensity. This principle is seen in methods for recycling related compounds like 1-benzyl-3-hydroxypiperidine, where solvent choice is crucial for an efficient process. google.comepo.org

Innovation in Catalytic Systems for Enhanced Reaction Selectivity and Efficiency

While the synthesis of this compound is important, its true synthetic utility lies in its subsequent functionalization. Innovations in catalysis are providing unprecedented control over the reactivity of the pyridinium ring, allowing for selective modification at specific positions. The N-benzyl group plays a crucial role in activating the pyridine ring, making it a versatile intermediate for further transformations. acs.orgnih.gov

Recent breakthroughs have demonstrated that N-functionalized pyridinium salts can be used to direct C-H functionalization with exquisite regiocontrol, a long-standing challenge in pyridine chemistry. acs.org Various catalytic systems have been developed to target different positions on the ring, transforming the pyridinium salt into a versatile platform for building molecular complexity.

| Catalytic System | Target Position | Type of Transformation | Key Advantages |

| Photoredox Catalysis | C2 / C4 | Minisci-type C-H Functionalization acs.org | Mild, acid-free conditions, high regioselectivity. acs.org |

| Iridium Catalysis | C3 | Reductive Functionalization bohrium.com | Access to the C3 position, formation of C-H and C-C bonds in one step. bohrium.com |

| Nickel/Photoredox Dual Catalysis | C-N Bond | Cross-Electrophile Coupling sci-hub.se | Broad functional group tolerance, avoids stoichiometric metal reductants. sci-hub.se |

| N-Heterocyclic Carbene (NHC) | C4 | Asymmetric Alkylation researchgate.net | Excellent enantioselectivity and C4-selectivity under metal-free conditions. researchgate.net |

| Base-Mediated | C4 | Nucleophilic (Hetero)arylation nih.govresearchgate.net | Catalyst- and oxidant-free, proceeds at room temperature. researchgate.net |

Future research will focus on expanding the scope of these catalytic systems to install an even wider variety of functional groups onto the 1-Benzyl-3-hydroxypyridinium scaffold. The development of catalysts that can selectively functionalize the ring in the presence of the 3-hydroxy group without requiring a protecting group will be a significant area of investigation.

Exploration of Uncharted Reactivity and Novel Derivatization Opportunities

The unique electronic properties of this compound make it a candidate for exploring uncharted areas of chemical reactivity. Pyridinium salts are now recognized as versatile platforms for generating radical species through single-electron transfer (SET) processes, often mediated by photoredox catalysis or electrochemistry. sci-hub.se This opens up a vast landscape of potential transformations that go beyond traditional two-electron pathways.

Emerging research directions include:

Functional Group Transfer: Using the N-benzylpyridinium moiety as a redox-active handle to initiate reactions where the benzyl group or other appended functionalities are transferred to new molecules. sci-hub.senih.gov

Photochemical Transformations: Investigating the photochemical reactivity of the pyridinium ring itself, which can lead to complex skeletal rearrangements and the formation of novel heterocyclic structures, such as bicyclic aziridines. acs.org

Derivatization of the Hydroxyl Group: The 3-hydroxy group is a key functional handle. Future work will explore its derivatization to create esters, ethers, or sulfonates. nih.gov Such modifications would not only create new compounds but also modulate the electronic nature of the pyridinium ring, potentially altering its reactivity in subsequent catalytic reactions or Diels-Alder cycloadditions. rsc.org

Integration with Modern Synthetic Paradigms: Flow Chemistry and High-Throughput Experimentation

The translation of novel synthetic methods from the laboratory to practical applications requires scalability, reproducibility, and efficiency. Modern paradigms such as flow chemistry and high-throughput experimentation (HTE) are becoming indispensable tools for achieving these goals.

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including superior control over reaction parameters (temperature, pressure, mixing), enhanced safety, and straightforward scalability. mdpi.comresearchgate.net The synthesis of pyridinium salts has been successfully adapted to flow reactors, sometimes incorporating microwave heating to achieve rapid product formation with high yields. escholarship.orgrsc.org A future research goal would be to develop a fully continuous process for this compound, potentially integrating synthesis, quenching, and purification steps into a single, automated platform. researchgate.net Advanced strategies may even incorporate machine learning algorithms, such as Bayesian optimization, to autonomously explore reaction conditions and identify optimal parameters for yield and production rate in real-time. escholarship.orgresearchgate.net

High-Throughput Experimentation (HTE): HTE utilizes parallel microscale screening to rapidly evaluate a large number of reaction conditions. youtube.com This is particularly valuable for optimizing the complex catalytic reactions used to functionalize the pyridinium ring (as detailed in section 7.2). digitellinc.comacs.org An HTE workflow could be designed to screen hundreds of combinations of catalysts, ligands, bases, and solvents in a short period, using minimal amounts of the this compound substrate. youtube.com This approach not only accelerates the optimization of known reactions but also serves as a powerful discovery engine for identifying entirely new catalytic systems and reaction pathways. researchgate.net

| Modern Paradigm | Application to this compound | Key Benefits |

| Flow Chemistry | Continuous synthesis of the parent compound and its derivatives. escholarship.org | Improved safety, scalability, reproducibility, potential for automation. escholarship.orgrsc.org |

| High-Throughput Experimentation (HTE) | Rapid optimization of catalytic C-H functionalization reactions; discovery of novel reactivity. digitellinc.comacs.org | Increased efficiency, reduced reagent consumption, rapid data generation. youtube.com |

The integration of these modern synthetic tools will be crucial in transforming novel chemical discoveries involving this compound into robust and practical synthetic methodologies.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Benzyl-3-hydroxypyridinium chloride in a laboratory setting?

- Methodological Answer : The compound is typically synthesized via quaternization of 3-hydroxypyridine using benzyl chloride. A standard protocol involves refluxing equimolar amounts of 3-hydroxypyridine and benzyl chloride in a polar aprotic solvent (e.g., acetonitrile) under inert atmosphere for 12–24 hours. The product is isolated by solvent evaporation and recrystallized from ethanol/water mixtures. Yield optimization may require adjusting stoichiometry, temperature (60–80°C), or catalytic agents like KI .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or NMR. Impurities may arise from incomplete quaternization or side reactions with solvent nucleophiles.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm benzyl and pyridinium moieties (e.g., aromatic protons at δ 7.2–8.5 ppm, hydroxypyridinium protons at δ 4.0–5.5 ppm).

- FT-IR/Raman Spectroscopy : Peaks at 3400–3600 cm⁻¹ (O-H stretch) and 1600–1650 cm⁻¹ (pyridinium C=N) validate functional groups .

- Elemental Analysis : Verify Cl⁻ content via titration or ion chromatography.

- Data Table :

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| ¹H NMR | δ 7.2–8.5 (m, aromatic) | Benzyl group confirmation |

| FT-IR | 3400–3600 cm⁻¹ (O-H) | Hydroxyl group detection |

| Raman | 1600–1650 cm⁻¹ (C=N) | Pyridinium ring validation |

Q. What are the key stability considerations for storing this compound in research environments?

- Stability Profile : The compound is hygroscopic and prone to hydrolysis. Store in airtight containers under inert gas (argon/nitrogen) at –20°C. Avoid exposure to light, moisture, and acidic/basic conditions.

- Decomposition Risks : Hydrolysis may yield 3-hydroxypyridine and benzyl alcohol. Monitor via periodic NMR or mass spectrometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystal structures of this compound derivatives?

- Structural Refinement Strategy :

- Use SHELX software for X-ray crystallography refinement. Implement twin correction algorithms for overlapping diffraction patterns.

- Validate hydrogen bonding networks (O-H···Cl interactions) via electron density maps. Compare with related pyridinium salts in the Cambridge Structural Database .

- Case Study : Discrepancies in unit cell parameters may arise from solvent inclusion. Conduct solvent-screening crystallization trials (e.g., methanol vs. acetonitrile) to isolate phase-pure crystals.

Q. What strategies optimize the reaction yield of this compound in quaternization reactions?

- Experimental Design :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance ion pair dissociation.

- Catalysis : Add KI (5–10 mol%) to accelerate benzyl chloride activation.

- Microwave-Assisted Synthesis : Reduce reaction time (2–4 hours) while maintaining >80% yield .

- Data Analysis : Use Design of Experiments (DoE) to model interactions between temperature, solvent, and catalyst.

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Modeling Workflow :

- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. Identify electrophilic sites (C2/C4 on pyridinium ring).

- Simulate transition states for SN2 reactions with nucleophiles (e.g., CN⁻, SCN⁻) to predict regioselectivity.

- Validation : Compare computational results with experimental kinetic data (e.g., second-order rate constants in aqueous/organic media).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。